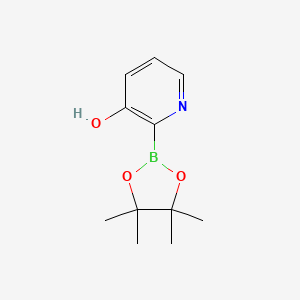

2-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)piridin-3-ol

Descripción general

Descripción

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is an organic compound that features a boronic ester group attached to a pyridin-3-ol moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Role in Drug Development:

This compound serves as a pivotal building block in the synthesis of various pharmaceutical agents. Its boron-containing structure allows for the modulation of biological activity through interactions with biological targets. For instance, it has been utilized in the development of arginase inhibitors which are relevant in cancer therapy and metabolic disorders .

Case Study:

A study demonstrated the synthesis of a series of bivalent epidermal growth factor receptor (EGFR) kinase inhibitors that incorporate this compound. The bivalent design allows for enhanced binding affinity and specificity towards the target enzyme, showcasing its potential in developing more effective cancer treatments .

2. Anticancer Activity:

Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The incorporation of the dioxaborolane moiety enhances the stability and bioavailability of these compounds in biological systems .

Materials Science

1. Polymer Chemistry:

The compound is being explored for its potential use in polymer synthesis. Its ability to form stable complexes with various substrates makes it suitable for creating new materials with tailored properties. For example, it can be used to synthesize boron-containing polymers that exhibit enhanced thermal and mechanical properties .

2. Sensor Development:

Due to its unique electronic properties, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is being investigated for applications in sensor technologies. Its ability to interact with specific ions or molecules can be harnessed to develop sensitive detection systems for environmental monitoring or biomedical applications.

Catalysis

1. Catalytic Applications:

The compound has been utilized as a catalyst or catalyst precursor in various organic reactions. Its boron functionality allows it to facilitate reactions such as cross-coupling reactions and C-H activation processes .

Case Study:

In a recent study, researchers demonstrated that using this compound as a catalyst in Suzuki-Miyaura cross-coupling reactions significantly improved yields and reaction rates compared to traditional catalysts . This highlights its utility in synthetic organic chemistry.

Summary Table of Applications

Mecanismo De Acción

Target of Action

Similar compounds are known to interact with various organic compounds, particularly arenes .

Mode of Action

The compound is used as a reagent in organic synthesis . It can participate in borylation reactions, where it interacts with its targets (typically organic compounds) and introduces a boron group . This results in the formation of new compounds with altered properties .

Biochemical Pathways

It’s known that the compound can be used in the synthesis of various intermediates for generating conjugated copolymers .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific reactions it is used in. In general, the introduction of a boron group can significantly alter the properties of the target compound .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is known to be air sensitive . Therefore, it should be handled and stored appropriately to maintain its reactivity and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol typically involves the reaction of pyridin-3-ol with a boronic ester precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base under mild conditions. The reaction proceeds as follows:

Reactants: Pyridin-3-ol, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, Palladium catalyst, Base (e.g., potassium carbonate).

Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at temperatures ranging from 50°C to 100°C.

Procedure: The reactants are mixed in the solvent, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in coupling reactions.

Major Products

Oxidation: Boronic acids or boronates.

Reduction: Alcohols or reduced boron compounds.

Substitution: Biaryl compounds or other substituted aromatic compounds.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Uniqueness

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is unique due to the presence of both a boronic ester group and a pyridin-3-ol moiety. This combination imparts distinct reactivity and binding properties, making it a valuable compound in various fields of research and application.

Actividad Biológica

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.

The chemical structure of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 302348-51-2 |

| Molecular Formula | C₁₃H₁₉BO₃ |

| Molecular Weight | 234.10 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

This compound features a pyridine ring substituted with a dioxaborolane moiety that enhances its reactivity and potential interactions with biological targets.

Antiproliferative Effects

Research indicates that compounds containing boron have shown significant antiproliferative activity against various cancer cell lines. A study demonstrated that derivatives of boron compounds can inhibit cell growth in human cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific activity of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol remains to be fully characterized; however, related compounds have exhibited IC50 values in the low micromolar range against several cancer types .

Inhibition of Kinases

Recent studies have focused on the inhibition of kinases such as GSK-3β and ROCK-1 by boron-containing compounds. For instance, certain derivatives have been identified as potent inhibitors of GSK-3β with IC50 values as low as 8 nM. This suggests that 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol may also exhibit similar inhibitory properties due to its structural similarities with other active compounds .

Case Studies

- Study on Antiparasitic Activity : A comparative analysis involving various pyridine derivatives indicated that modifications at the pyridine ring could enhance antiparasitic activity. The introduction of polar functional groups improved solubility and metabolic stability while maintaining potency against parasites .

- Cell Viability Assays : In vitro studies using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) demonstrated that certain derivatives did not significantly decrease cell viability at concentrations up to 100 µM. This suggests a favorable safety profile for potential therapeutic applications .

Propiedades

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)9-8(14)6-5-7-13-9/h5-7,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHUTUDFQYHLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660690 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259198-70-3 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.